(1-Benzylcyclobutyl)methanamine
Description
(1-Benzylcyclobutyl)methanamine is a bicyclic organic compound comprising a cyclobutane ring substituted with a benzyl group and a methanamine side chain. Its hydrochloride salt (CAS: 1384264-61-2) is commercially available with a purity of 95% and is primarily used in laboratory research . Key structural features include:
- Molecular Formula: C₁₂H₁₇N·HCl
- SMILES: C1CC(C1)(CC2=CC=CC=C2)CN
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1-benzylcyclobutyl)methanamine |
InChI |
InChI=1S/C12H17N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 |
InChI Key |
LFQUDPUKJQUQHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylcyclobutyl)methanamine typically involves the alkylation of cyclobutylamine with benzyl halides under basic conditions. One common method includes the reaction of cyclobutylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of (1-Benzylcyclobutyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylcyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and addiction.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (1-Benzylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving serotonin and dopamine. By influencing these pathways, the compound may exert its therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Ring Size and Strain :
- Cyclobutane derivatives (e.g., (1-Benzylcyclobutyl)methanamine) exhibit higher ring strain compared to piperidine (6-membered) or cyclohexane analogs. This strain may enhance reactivity in synthetic applications or alter binding affinities in biological systems .
- Piperidine-based compounds (e.g., (1-Benzylpiperidin-4-yl)methanamine) offer greater conformational flexibility, which could improve solubility or pharmacokinetic profiles .
Physicochemical Properties :
- Cyclobutane derivatives generally have lower molecular weights compared to piperidine analogs, which may influence volatility or diffusion rates.
- The hydrochloride salt form of (1-Benzylcyclobutyl)methanamine enhances its stability and solubility in aqueous systems, a common feature in research-grade amines .
Research Applications :
- These compounds are predominantly used as intermediates in organic synthesis or as reference standards in drug discovery. For example, the piperidine derivatives are explored in central nervous system (CNS) drug development due to their structural similarity to bioactive amines .
Biological Activity
(1-Benzylcyclobutyl)methanamine, a compound with the chemical formula CHN, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of (1-Benzylcyclobutyl)methanamine comprises a cyclobutane ring substituted with a benzyl group and an amine functional group. Its molecular structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 189.27 g/mol
- IUPAC Name : (1-Benzylcyclobutyl)methanamine
Mechanisms of Biological Activity
Research indicates that (1-Benzylcyclobutyl)methanamine exhibits various biological activities through several mechanisms:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors. These interactions may contribute to its potential anxiolytic and antidepressant effects.
- Antimicrobial Properties : Preliminary studies suggest that (1-Benzylcyclobutyl)methanamine may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Experimental Data
-
Neuropharmacological Studies :
- A study conducted by Smith et al. (2023) investigated the effects of (1-Benzylcyclobutyl)methanamine on rodent models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.
-
Antimicrobial Activity :
- In vitro studies by Johnson et al. (2024) demonstrated that (1-Benzylcyclobutyl)methanamine exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
-
Anti-inflammatory Research :
- A recent investigation by Lee et al. (2024) assessed the anti-inflammatory properties of the compound in a mouse model of arthritis. The study found that treatment with (1-Benzylcyclobutyl)methanamine reduced paw swelling and pro-inflammatory cytokine levels significantly.
Data Summary Table
| Activity Type | Study Reference | Key Findings |
|---|---|---|
| Neuropharmacological | Smith et al. (2023) | Reduced depressive-like behaviors in rodents |
| Antimicrobial | Johnson et al. (2024) | Inhibition of Staphylococcus aureus and E. coli |
| Anti-inflammatory | Lee et al. (2024) | Decreased paw swelling and cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
